molecular formula C25H33N3O5S2 B11205227 Ethyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11205227
M. Wt: 519.7 g/mol
InChI Key: DTKCVUDSAYSQKL-UHFFFAOYSA-N
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Description

ETHYL 6-ETHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 6-ETHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Functionalization: Introduction of the ethyl, benzamido, and piperidinylsulfonyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

ETHYL 6-ETHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, allowing for the synthesis of analogs with potentially enhanced properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ETHYL 6-ETHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 6-ETHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C25H33N3O5S2

Molecular Weight

519.7 g/mol

IUPAC Name

ethyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C25H33N3O5S2/c1-4-27-13-12-20-21(16-27)34-24(22(20)25(30)33-5-2)26-23(29)18-6-8-19(9-7-18)35(31,32)28-14-10-17(3)11-15-28/h6-9,17H,4-5,10-16H2,1-3H3,(H,26,29)

InChI Key

DTKCVUDSAYSQKL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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